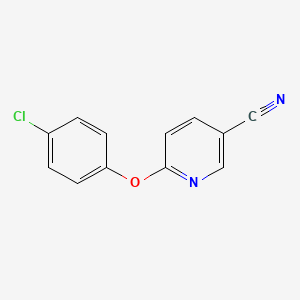

6-(4-Chlorophenoxy)nicotinonitrile

説明

Contextualizing Nicotinonitrile Derivatives within Medicinal Chemistry and Chemical Biology

Nicotinonitrile, also known as 3-cyanopyridine (B1664610), is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a nitrile group. This chemical framework has proven to be a versatile scaffold in the design and synthesis of new therapeutic agents.

The nicotinonitrile core is a key structural motif found in a number of commercially successful pharmaceuticals. ekb.egbldpharm.comorgsyn.org Its prevalence in medicinal chemistry stems from its ability to serve as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. ekb.eg The pyridine ring system itself is a common feature in many physiologically active compounds, and the addition of the cyano group provides a key site for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov The development of synthetic pathways to a variety of nicotinonitrile analogs has been a significant focus of research, leading to a substantial body of knowledge regarding their therapeutic potential. ekb.egbldpharm.com

The family of cyanopyridines, which includes nicotinonitrile and its derivatives, exhibits a broad spectrum of pharmacological and chemotherapeutic activities. google.com Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and cardiotonic agents. google.comnih.gov Certain cyanopyridine derivatives have shown promise as inhibitors of enzymes such as Pim-1 kinase, which is implicated in cancer progression. nist.gov Furthermore, some have been investigated for their activity against colorectal cancer by inhibiting the STAT3 pathway. researchgate.net The diverse biological activities of cyanopyridines underscore their importance as a privileged scaffold in drug discovery.

Rationale for Focused Academic Inquiry on 6-(4-Chlorophenoxy)nicotinonitrile

Despite the extensive research into nicotinonitrile derivatives, a significant number of specific congeners remain largely unexplored. One such compound is this compound.

A thorough review of the existing scientific literature reveals a notable absence of dedicated research on this compound. While many studies focus on the synthesis and biological evaluation of various substituted nicotinonitriles, this particular isomer has not been the primary subject of any comprehensive investigation. This gap in the literature presents a clear opportunity for new research to contribute to the broader understanding of this class of compounds. The synthesis of related compounds, such as those with chloro and phenoxy groups at different positions, has been described, suggesting that synthetic routes to this compound are feasible. nih.govgoogle.com

The specific substitution pattern of this compound suggests the potential for unique biological and chemical properties. The presence of a 4-chlorophenoxy group at the 6-position of the nicotinonitrile core could confer specific biological activities. For instance, a nicotinonitrile-coumarin hybrid bearing a 6-(4-chlorophenyl) group has demonstrated inhibitory activity against the acetylcholinesterase (AChE) enzyme, highlighting the potential influence of a chlorophenyl moiety at this position. ekb.eg The combination of the electron-withdrawing nature of the chlorine atom and the phenoxy linker may lead to distinct electronic and steric properties compared to other nicotinonitrile derivatives, potentially resulting in novel pharmacological effects. Further research is warranted to explore these possibilities and to fully characterize the chemical and biological profile of this understudied compound.

Structure

2D Structure

特性

IUPAC Name |

6-(4-chlorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIOIPBXNVSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244312 | |

| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-70-2 | |

| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 4 Chlorophenoxy Nicotinonitrile

Established Synthetic Routes to 6-(4-Chlorophenoxy)nicotinonitrile

The most prominent and effective method for synthesizing this compound involves palladium-mediated cross-coupling reactions. This approach offers a direct and high-yielding pathway to the target molecule.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with remarkable efficiency. The synthesis of this compound is a prime example of the application of this powerful technology.

The synthesis commences with 2,6-Dichloronicotinonitrile as a key starting material. This precursor provides the essential nicotinonitrile framework onto which the 4-chlorophenoxy group is introduced. The two chlorine atoms on the pyridine (B92270) ring are crucial, as they serve as leaving groups in the subsequent palladium-catalyzed substitution reaction. The reactivity of these chloro-substituents allows for a selective and controlled coupling process.

4-Chlorophenol (B41353) serves as the source of the 4-chlorophenoxy moiety that is installed onto the nicotinonitrile scaffold. nih.govwhiterose.ac.uknih.gov In the presence of a suitable base, the hydroxyl group of 4-chlorophenol is deprotonated to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the palladium center in the catalytic cycle, ultimately leading to the formation of the desired carbon-oxygen bond and the final product.

The success of the palladium-mediated cross-coupling reaction hinges on the specific catalytic system employed. This system typically comprises a palladium precursor and a supporting ligand, which work in concert to facilitate the catalytic cycle.

Tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3]) is a widely used and highly effective palladium(0) precursor for a variety of cross-coupling reactions. guidechem.comriyngroup.comwikipedia.org Its utility stems from the labile nature of the dibenzylideneacetone (B150790) (dba) ligands, which are easily displaced to allow for the coordination of the reactants to the palladium center, a critical step in initiating the catalytic cycle. In the synthesis of this compound, [Pd2(dba)3] serves as a reliable source of the active Pd(0) catalyst. guidechem.comwikipedia.org

The choice of ligand is paramount in controlling the reactivity and selectivity of the palladium catalyst. rsc.org Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) is a privileged bidentate phosphine (B1218219) ligand frequently employed in palladium-catalyzed cross-coupling reactions. commonorganicchemistry.comnih.gov Its unique structural and electronic properties, including a large bite angle and steric bulk, influence the coordination environment around the palladium atom, thereby promoting the desired bond-forming steps and enhancing the efficiency of the catalytic process. rsc.orgsigmaaldrich.com The combination of [Pd2(dba)3] and rac-BINAP has proven to be a robust catalytic system for the synthesis of aryl ethers from aryl halides. berkeley.edu

Table 1: Key Components in the Synthesis of this compound

| Compound Name | Role in Synthesis | Key Features |

| 2,6-Dichloronicotinonitrile | Precursor | Provides the nicotinonitrile backbone; contains two reactive chlorine atoms. |

| 4-Chlorophenol | Reagent | Source of the 4-chlorophenoxy group. nih.govwhiterose.ac.uknih.gov |

| Tris(dibenzylideneacetone) dipalladium(0) [Pd2dba3] | Catalyst Precursor | A stable and soluble source of palladium(0). guidechem.comriyngroup.comwikipedia.org |

| rac-BINAP | Ligand | A bidentate phosphine that enhances catalyst activity and selectivity. commonorganicchemistry.comnih.gov |

Table 2: Typical Reaction Conditions for Palladium-Mediated Synthesis

| Parameter | Condition | Purpose |

| Catalyst Loading | Typically 1-5 mol% | To ensure an efficient reaction rate without excessive cost. |

| Solvent | Anhydrous, non-protic solvents (e.g., toluene (B28343), dioxane) | To provide a suitable medium for the reaction and prevent side reactions. |

| Base | Strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) | To deprotonate the 4-chlorophenol and facilitate the catalytic cycle. |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | To overcome the activation energy of the reaction. |

| Atmosphere | Inert (e.g., nitrogen, argon) | To prevent oxidation of the palladium(0) catalyst. |

Catalytic Systems and Reaction Conditions

Solvent Systems (e.g., 1,4-dioxane)

The choice of solvent is critical in facilitating the Ullmann-type synthesis of aryl ethers like this compound. High-boiling, polar solvents are traditionally required to achieve the high temperatures necessary for these reactions, often exceeding 210°C. wikipedia.org Common solvents include N-methylpyrrolidone, nitrobenzene, and dimethylformamide (DMF). wikipedia.org However, modern methodologies have explored other solvent systems. For instance, in related Ullmann-type O-arylation reactions, non-polar solvents such as toluene or xylene have been successfully employed, particularly when coupled with a suitable catalyst system. arkat-usa.org The selection of the solvent system is highly dependent on the specific substrates, catalyst, and base being used. arkat-usa.org

Base (e.g., Sodium tert-Butoxide)

The presence of a base is fundamental in Ullmann condensations for the formation of the phenoxide nucleophile from the phenol. While various bases can be utilized, sodium tert-butoxide is a strong, non-nucleophilic base often employed in modern cross-coupling reactions. In similar copper-catalyzed O-arylation reactions, bases such as cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) have also proven effective. arkat-usa.orgmdpi.com The choice of base can significantly influence reaction yields and efficiency. arkat-usa.org For example, the use of the inexpensive base K2CO3 in non-polar solvents has been shown to produce moderate to good yields in the synthesis of diaryl ethers. arkat-usa.org

Alternative Synthetic Approaches for Nicotinonitrile Scaffolds

Beyond the direct arylation of a pre-existing nicotinonitrile, the core heterocyclic scaffold can be constructed through various alternative synthetic strategies, which offer access to a diverse range of substituted nicotinonitriles.

Cyclization Reactions (e.g., Chalcone (B49325) Derivatives and Malononitrile)

A prevalent method for constructing the substituted pyridine ring of nicotinonitriles involves the cyclization of α,β-unsaturated ketones, known as chalcones, with malononitrile (B47326). researchgate.netresearchgate.net This approach allows for the introduction of various substituents onto the resulting nicotinonitrile framework. For instance, the synthesis of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was achieved through the cyclization of a corresponding chalcone derivative with malononitrile. researchgate.net This strategy is versatile, enabling the synthesis of a wide array of 4-aryl-6-substituted-nicotinonitrile derivatives. researchgate.net

One-Pot Three-Component Reactions

One-pot, multi-component reactions represent an efficient and atom-economical approach to synthesizing complex molecules like substituted nicotinonitriles from simple precursors. nih.govnih.gov These reactions combine multiple starting materials in a single reaction vessel to form the final product, often without isolating intermediate compounds. For example, 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles have been synthesized from 1,3-diaryl-prop-2-en-1-ones (chalcones) and malononitrile in a one-pot method. researchgate.net Similarly, one-pot, three-component syntheses of α-aminonitriles have been developed using various aldehydes, amines, and a cyanide source, highlighting the utility of this approach for generating molecular diversity. lew.ro These methods are advantageous due to their simplicity, efficiency, and often milder reaction conditions compared to traditional multi-step syntheses. nih.govchemistryviews.org

Derivatization Strategies and Functional Group Transformations of this compound

The nitrile group of this compound is a key functional handle that can be transformed into other valuable functional groups, enabling the synthesis of a variety of derivatives.

Amidation Reactions of the Nitrile Group

The conversion of the nitrile functionality to an amide group is a significant transformation, leading to the corresponding nicotinamide (B372718) derivative. This hydrolysis reaction can be performed under both acidic and basic conditions. chemistrysteps.comlibretexts.org

The hydrolysis of a nitrile first produces an amide, which can then be further hydrolyzed to a carboxylic acid under harsh conditions. chemistrysteps.comlibretexts.org Therefore, to selectively stop the reaction at the amide stage, milder conditions are often necessary. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile, which increases its electrophilicity and facilitates attack by a weak nucleophile like water. lumenlearning.com

Alternatively, alkaline hydrolysis, typically by heating with an aqueous solution of a base like sodium hydroxide (B78521), can also yield the amide. libretexts.orgcommonorganicchemistry.com A patented method describes the hydrolysis of nitriles, including nicotinonitrile, to their corresponding amides using a quaternary ammonium (B1175870) hydroxide as a catalyst at temperatures between 60°C and 95°C. google.com Another mild method for this conversion involves using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com These methods provide pathways to synthesize 6-(4-chlorophenoxy)nicotinamide and its analogs, which are themselves important scaffolds in medicinal chemistry. mdpi.comnih.govacs.orgnih.gov

Enzymatic Hydrolysis Approaches

The conversion of nitriles to amides is a fundamental transformation in organic chemistry. While traditional chemical hydrolysis often requires harsh conditions of high temperature or extreme pH, enzymatic approaches offer a milder and more selective alternative. researchgate.net Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. researchgate.netnih.gov

The application of nitrile hydratase, particularly from species like Rhodococcus rhodochrous, has been well-established for the production of nicotinamide from 3-cyanopyridine (B1664610) (nicotinonitrile). nih.govresearchgate.net In this biocatalytic process, whole cells containing the enzyme are used to hydrate (B1144303) the nitrile group, often achieving complete conversion to the amide without the formation of the corresponding carboxylic acid as a byproduct. nih.gov The reaction is typically carried out in an aqueous medium under mild temperature conditions, for instance between 10 and 40°C. google.com Given this precedent, a similar enzymatic strategy could be employed for the hydrolysis of this compound to its corresponding amide, 6-(4-chlorophenoxy)nicotinamide. This method represents a green chemistry alternative to conventional chemical synthesis. researchgate.net The stability of the nitrile hydratase enzyme can be a limiting factor, as many are unstable at temperatures above 20-30°C, though immobilization techniques can enhance their stability. nih.gov

Amination Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing nature of the nitrile group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (NAS). youtube.comlibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. youtube.comopenstax.org

For this compound, amination would involve the reaction with a suitable nitrogen nucleophile, such as an amine. The reaction proceeds via an addition-elimination mechanism. youtube.com The nucleophile adds to one of the carbon atoms of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. libretexts.orgopenstax.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com In this specific molecule, the 4-chlorophenoxy group at the 6-position could potentially function as a leaving group, allowing for the introduction of an amino group at this position. The reactivity in NAS reactions on halo-pyridines is well-documented, where amines are used to displace halide ions from the 2- or 4-positions. youtube.comharvard.edu

Exploration of Structural Analogues and Homologs

The core structure of this compound serves as a scaffold for the synthesis of more complex structural analogues and homologs. By modifying or building upon the nicotinonitrile framework, hybrid molecules with potentially enhanced properties can be created.

Coumarins are a class of compounds known for their diverse biological activities, and their hybridization with a nicotinonitrile moiety can lead to novel molecular entities. researchgate.netmdpi.com An efficient strategy for synthesizing nicotinonitrile-coumarin hybrids involves a multi-component reaction. For example, a one-pot, four-component reaction between 3-acetylcoumarin, various aldehydes, malononitrile, and ammonium acetate (B1210297) can yield coumarin-linked nicotinonitrile derivatives. researchgate.net

Another synthetic approach involves the reaction of nicotinonitrile precursors with other molecules to construct the coumarin (B35378) ring system. tandfonline.com A general method includes the reaction of a nicotinonitrile derivative with a 2-hydroxybenzaldehyde to form an intermediate, which then undergoes a Knoevenagel condensation with ethyl acetoacetate (B1235776) in the presence of a base like piperazine (B1678402) citrate (B86180) to yield the final nicotinonitrile-coumarin hybrid. tandfonline.com

Table 1: Synthesis of Nicotinonitrile-Coumarin Hybrids via Knoevenagel Condensation. tandfonline.com

| Reactant 1 | Reactant 2 | Reagent | Product Type |

| 2-Hydroxybenzaldehyde-nicotinonitrile hybrid | Ethyl acetoacetate | Piperazine citrate | Nicotinonitrile-coumarin hybrid |

The fusion of pyridine and pyrimidine (B1678525) rings results in hybrid heterocyclic systems of significant interest. cup.edu.in The synthesis of such derivatives can be achieved through various routes starting from nicotinonitrile-related structures. One method involves the Michael addition of compounds containing active methylene (B1212753) groups, like malononitrile or ethyl cyanoacetate, to α,β-unsaturated ketones, which can then be cyclized to form pyridine derivatives. ksu.edu.sa

Another strategy for creating pyridine-pyrimidine systems is through the reaction of amidines with malononitrile dimer, which proceeds via an amination process followed by cyclization to yield 6-aminopyrimidines. researchgate.net Furthermore, nicotinonitrile derivatives can serve as precursors for the synthesis of thieno[2,3-d]pyrimidines, showcasing the versatility of the nicotinonitrile core in building fused heterocyclic systems. cup.edu.in The general approach often involves generating a substituted pyridine (nicotinonitrile) which is then further elaborated to construct the pyrimidine ring. cup.edu.innih.gov

Table 2: General Synthetic Routes to Pyridine-Pyrimidine Derivatives.

| Starting Material Type | Key Reagents | Product Type | Reference |

| Malononitrile Dimer | Amidines | 6-Aminopyrimidines | researchgate.net |

| Nicotinonitrile | Various reagents for ring construction | Thieno[2,3-d]pyrimidines | cup.edu.in |

| Chalcones | Malononitrile, Ammonium Acetate | Pyridine derivatives | gavinpublishers.com |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 6 4 Chlorophenoxy Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-(4-Chlorophenoxy)nicotinonitrile, NMR analysis confirms the precise arrangement of the nicotinonitrile and 4-chlorophenoxy moieties.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both aromatic rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-withdrawing nitrile group (-CN) and the electronegative ether linkage (-O-), and the chlorine atom (-Cl).

The protons on the nicotinonitrile ring are anticipated to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen atom. The protons on the 4-chlorophenoxy ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets.

To predict the spectrum, the known shifts of the precursor fragments, 3-cyanopyridine (B1664610) and 4-chlorophenol (B41353), are considered.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for its Fragments

| Proton Assignment | Fragment: 3-Cyanopyridine (CDCl₃) chemicalbook.comnih.gov | Fragment: 4-Chlorophenol (D₂O) bmrb.iochemicalbook.com | Predicted: this compound |

| H-2 (Pyridine) | 8.91 ppm | - | ~8.8 - 9.0 ppm (singlet/doublet) |

| H-4 (Pyridine) | 8.00 ppm | - | ~7.9 - 8.1 ppm (doublet of doublets) |

| H-5 (Pyridine) | 7.48 ppm | - | ~7.4 - 7.6 ppm (doublet) |

| H-2'/H-6' (Phenoxy) | - | 7.27 ppm | ~7.3 - 7.5 ppm (doublet) |

| H-3'/H-5' (Phenoxy) | - | 6.86 ppm | ~6.9 - 7.1 ppm (doublet) |

Note: Predicted values are estimates based on fragment data and known substituent effects. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the nine carbon atoms of the aromatic rings, the carbon of the nitrile group, and the carbons involved in the ether linkage. The chemical shift of the nitrile carbon (C≡N) is characteristically found in the 115-120 ppm range. The carbons attached to the electronegative oxygen and chlorine atoms (C-O and C-Cl) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for its Fragments

| Carbon Assignment | Fragment: 3-Cyanopyridine chemicalbook.com | Fragment: 4-Chlorophenol bmrb.iochemicalbook.com | Predicted: this compound |

| C-2 (Pyridine) | 152.7 ppm | - | ~152 - 154 ppm |

| C-3 (Pyridine) | 109.8 ppm | - | ~110 - 112 ppm |

| C-4 (Pyridine) | 139.1 ppm | - | ~139 - 141 ppm |

| C-5 (Pyridine) | 123.5 ppm | - | ~124 - 126 ppm |

| C-6 (Pyridine) | 152.2 ppm | - | ~160 - 163 ppm (ether linkage) |

| C≡N (Nitrile) | 116.3 ppm | - | ~115 - 117 ppm |

| C-1' (Phenoxy) | - | 157.1 ppm | ~155 - 158 ppm |

| C-2'/C-6' (Phenoxy) | - | 119.6 ppm | ~120 - 123 ppm |

| C-3'/C-5' (Phenoxy) | - | 132.2 ppm | ~130 - 133 ppm |

| C-4' (Phenoxy) | - | 127.2 ppm | ~128 - 131 ppm |

Note: Predicted values are estimates based on fragment data and known substituent effects. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.govnih.gov For this compound (C₁₂H₇ClN₂O), the calculated exact mass of the molecular ion [M]⁺ is 229.0220. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a significant [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathway in the mass spectrum is expected to involve the cleavage of the ether bond, which is a common fragmentation route for ethers. libretexts.orglibretexts.org This would lead to the formation of two principal fragment ions.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M]⁺ | [C₁₂H₇ClN₂O]⁺ | 229.0220 | Molecular Ion |

| [M+2]⁺ | [C₁₂H₇³⁷ClN₂O]⁺ | 231.0190 | Isotope Peak |

| Fragment A | [C₆H₄ClO]⁺ | 127.0002 | 4-Chlorophenoxy cation |

| Fragment B | [C₆H₃N₂]⁺ | 103.0296 | Cyanopyridyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. spectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent and diagnostic peak will be from the nitrile (C≡N) group, which appears as a sharp, intense absorption in a relatively clean region of the spectrum. spectroscopyonline.com The diaryl ether linkage and the aromatic rings also give rise to characteristic bands.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C-O-C Asymmetric Stretch | Diaryl Ether | 1230 - 1270 | Strong |

| C-O-C Symmetric Stretch | Diaryl Ether | 1010 - 1050 | Medium |

| C=C Stretch | Aromatic Ring | 1580 - 1600, 1450 - 1500 | Medium to Strong |

| =C-H Stretch | Aromatic Ring | 3030 - 3100 | Medium to Weak |

| C-Cl Stretch | Aryl Halide | 1085 - 1095 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

While specific crystallographic data for this compound is not available, analysis of closely related substituted nicotinonitrile derivatives allows for a reliable prediction of its solid-state conformation. nih.govnih.govaalto.fi Studies on similar structures, such as 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, show that the molecule is generally non-planar. nih.gov The pyridine (B92270) and phenyl rings are themselves planar, but there is a significant dihedral (twist) angle between them.

For this compound, it is expected that the central pyridine ring and the 4-chlorophenyl ring are twisted relative to each other. The dihedral angle between the plane of the pyridine ring and the plane of the 4-chlorophenyl ring is predicted to be in the range of 30° to 50°, a common feature in such diaryl ether systems that helps to minimize steric hindrance. nih.gov The C-O-C bond angle of the ether linkage is expected to be approximately 118-120°. In the crystal, molecules may be linked by weak intermolecular interactions, such as π-π stacking between the aromatic rings. nih.gov

Crystal System and Space Group Analysis

The determination of the crystal system and space group is a fundamental step in X-ray crystallography, providing information about the symmetry of the crystal lattice. wikipedia.org For the derivatives of this compound, single-crystal X-ray diffraction studies have successfully elucidated these parameters.

A study of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile revealed that it crystallizes in the monoclinic crystal system. nih.govresearchgate.net The space group was determined to be P2₁/c . researchgate.net This particular space group indicates that the crystal possesses a two-fold screw axis and a glide plane.

In the case of 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile , the crystal structure was resolved in the orthorhombic system with the space group P2₁2₁2₁ . nih.gov This space group is non-centrosymmetric and is characterized by the presence of three mutually perpendicular two-fold screw axes.

The table below summarizes the crystal system and space group for these two derivatives.

| Compound Name | Crystal System | Space Group |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Monoclinic | P2₁/c |

| 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile | Orthorhombic | P2₁2₁2₁ |

Unit Cell Dimensions and Molecular Conformation

The unit cell is the basic building block of a crystal, and its dimensions (a, b, c, α, β, γ) define the size and shape of this repeating unit. wikipedia.org The molecular conformation describes the three-dimensional arrangement of atoms within the molecule.

For 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile , the unit cell dimensions have been determined at a temperature of 100 K. researchgate.net The molecule is non-planar. nih.govresearchgate.net The central pyridine ring forms dihedral angles of 11.50 (7)° and 43.36 (8)° with the 4-aminophenyl and phenyl rings, respectively. nih.govresearchgate.net The dihedral angle between the two phenyl rings is 36.28°. nih.govresearchgate.net The methoxy (B1213986) group is nearly coplanar with the pyridine ring. nih.govresearchgate.net In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming wave-like sheets. nih.govresearchgate.net

The crystallographic analysis of 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile also reveals a non-planar molecule. nih.gov The central pyridine ring makes dihedral angles of 7.34 (14)° and 43.56 (15)° with the 4-bromophenyl and 4-ethoxyphenyl rings, respectively. nih.gov The molecule features weak intramolecular C—H⋯N interactions. In the crystal structure, molecules are linked into screw chains by weak intermolecular C—H⋯N interactions. nih.gov

The detailed unit cell parameters for these derivatives are presented in the interactive table below.

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | 10.9448 (12) | 18.960 (2) | 7.4738 (8) | 90 | 94.743 (2) | 90 | 1545.9 (3) | 4 |

| 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile | 4.3414 (2) | 14.7392 (6) | 29.4409 (13) | 90 | 90 | 90 | 1883.89 (14) | 4 |

Iv. Computational Chemistry and Molecular Modeling Studies of 6 4 Chlorophenoxy Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic states and properties of molecules. nih.gov These calculations provide fundamental information about the distribution of electrons and the energy of the molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are at the forefront of these investigations for molecules of this complexity. nih.govnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of organic compounds. nih.govmaterialsciencejournal.org For 6-(4-Chlorophenoxy)nicotinonitrile, DFT calculations would involve optimizing the molecular geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated to understand its chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. materialsciencejournal.orgnih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.govwuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. nih.gov While specific DFT calculations for this compound are not available in the cited literature, the significance of these parameters is well-established.

Table 1: Conceptual Interpretation of Frontier Molecular Orbital (FMO) Data This table illustrates the general principles of FMO analysis.

| Parameter | Description | Chemical Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap. | A small gap signifies high chemical reactivity, low kinetic stability, and higher polarizability. A large gap signifies low reactivity and high stability. nih.govresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites that are attractive to electrophiles. In this compound, such regions would be anticipated around the electronegative nitrogen atom of the nitrile group and the ether oxygen atom.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP map provides a clear picture of the molecule's reactivity landscape and preferred sites for intermolecular interactions.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would allow for the exploration of the conformational landscape of this compound, revealing how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. A key area of interest would be the rotational freedom around the ether bond connecting the chlorophenoxy group to the nicotinonitrile core, as this flexibility can significantly influence how the molecule fits into a receptor's binding site.

Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), such as a protein. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates against specific biological targets. nih.govnih.gov Nicotinonitrile derivatives have been investigated as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.com

A docking study of this compound would involve placing the molecule into the active site of a target protein (e.g., a kinase like EGFR or VEGFR) and calculating a "docking score," which estimates the binding affinity. mdpi.commdpi.com The results would also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. Although no specific docking studies for this compound were found, the table below illustrates how such results are typically presented.

Table 2: Illustrative Template for Molecular Docking Results This table is a hypothetical representation of potential docking data for this compound against common cancer targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu1035 | Hydrophobic | |||

| EGFR | 1M17 | -9.2 | Met793, Thr790 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing lead compounds. nih.gov

SAR analysis involves qualitatively assessing how changes in the chemical structure of a series of compounds affect their biological activity. For instance, modifying the substituent on the phenoxy ring or altering the position of the nitrile group on the pyridine (B92270) ring could lead to significant changes in potency.

QSAR takes this a step further by developing mathematical models that correlate chemical structure with biological activity in a quantitative manner. nih.gov These models use molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) to predict the activity of new, untested compounds. For a series of related nicotinonitrile analogs, a QSAR model could be built to predict their inhibitory activity against a specific enzyme, thereby guiding the synthesis of more potent derivatives.

V. Biological and Pharmacological Investigations of 6 4 Chlorophenoxy Nicotinonitrile

In Vitro Biological Activity Profiling

In vitro assays provide a controlled environment to assess the direct interaction between a compound and a specific biological target, such as an enzyme. This approach is fundamental for identifying potential mechanisms of action and for guiding further research. The following subsections summarize the available findings on the enzyme inhibitory activities of 6-(4-Chlorophenoxy)nicotinonitrile.

Enzyme Inhibition Assays

The inhibitory potential of this compound has been evaluated against several enzymes implicated in various disease pathways, including neurodegeneration, cancer, inflammation, and viral infections.

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the management of conditions such as Alzheimer's disease. nih.gov A review of the available scientific literature did not yield specific data on the acetylcholinesterase inhibitory activity of this compound.

Data Table: Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | Target Enzyme | Inhibition Data (e.g., IC₅₀) |

|---|

The PIM kinase family, particularly PIM-1, are serine/threonine kinases that play significant roles in cell proliferation, survival, and apoptosis, making them attractive targets in oncology. nih.govnih.gov While various nicotinonitrile derivatives have been investigated as PIM kinase inhibitors, specific inhibitory data for this compound against PIM-1 kinase is not available in the reviewed literature. researchgate.net

Data Table: PIM-1 Kinase Inhibition by this compound

| Compound | Target Enzyme | Inhibition Data (e.g., IC₅₀) |

|---|

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently linked to tumorigenesis. cancerdiagnosisprognosis.orgresearchgate.net As such, inhibitors of Aurora kinases are being actively explored as anti-cancer agents. cancerdiagnosisprognosis.orgfrontiersin.orgmdpi.com However, there is no specific published data detailing the inhibitory effects of this compound on Aurora kinases.

Data Table: Aurora Kinase Inhibition by this compound

| Compound | Target Enzyme | Inhibition Data (e.g., IC₅₀) |

|---|

Phosphodiesterase 3 (PDE3) is an enzyme involved in regulating intracellular levels of cyclic nucleotides, and its inhibition can lead to effects such as vasodilation and anti-platelet aggregation. nih.gov PDE3 inhibitors are utilized in the treatment of heart failure and intermittent claudication. nih.gov An extensive search of scientific databases did not reveal any studies on the PDE3 inhibitory activity of this compound.

Data Table: Phosphodiesterase (PDE3) Inhibition by this compound

| Compound | Target Enzyme | Inhibition Data (e.g., IC₅₀) |

|---|

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. nih.govsemanticscholar.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of antiretroviral drugs. nih.govmdpi.com The nitrile group is a feature found in some NNRTIs. nih.gov Despite this, there is no specific data available from published studies on the inhibitory activity of this compound against HIV-1 Reverse Transcriptase.

Data Table: HIV-1 Reverse Transcriptase Inhibition by this compound

| Compound | Target Enzyme | Inhibition Data (e.g., IC₅₀) |

|---|

Cell-Based Assays

Following a comprehensive review of available scientific literature, no specific studies detailing the antiproliferative and cytotoxic activity of this compound against cancer cell lines such as PC-3, HepG-2, and HCT116 have been identified.

While research on related nicotinonitrile derivatives has shown cytotoxic effects against various cancer cell lines, including McF-7, HEPG2, and HCT-116, these findings are not directly applicable to the specific compound . nih.gov For instance, studies on other structurally similar compounds have demonstrated antiproliferative activity, but this cannot be extrapolated to this compound without direct experimental evidence. nih.govresearchgate.netresearchgate.netsemanticscholar.org

There is currently no available scientific data from published studies that specifically investigates the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

A thorough search of scientific databases reveals no specific studies that have evaluated the antimicrobial activity of this compound against bacterial and fungal strains.

While the broader class of nicotinonitrile derivatives and other heterocyclic compounds have been a subject of antimicrobial research, with some showing activity against various pathogens, these findings are not specific to this compound. nih.govnih.gov

No specific research detailing the antiviral activity of this compound has been found in the available scientific literature.

It is noteworthy that studies on structurally related compounds, such as 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, have demonstrated potent antirhinovirus activity. nih.gov However, these findings pertain to a different class of compounds and cannot be directly attributed to this compound.

In Vivo Pharmacological Evaluation

A comprehensive review of the scientific literature indicates that no in vivo pharmacological evaluations of this compound have been published to date. Therefore, information regarding its effects in living organisms is not available.

Bronchodilator Activity

There is no published data specifically evaluating the bronchodilator properties of this compound. However, the nicotinonitrile scaffold has been identified as a structure of interest for the development of potential bronchodilator agents. Studies on other nicotinonitrile-containing compounds have shown that this class of molecules can exhibit activity in preclinical models of bronchoconstriction. For instance, some nicotinonitrile derivatives have been assessed for their ability to relax pre-contracted guinea pig tracheal rings, a common in vitro model for evaluating bronchodilator effects. ekb.eg

Anti-inflammatory Activity

Specific studies on the anti-inflammatory activity of this compound are not found in the current scientific literature. The broader class of cyanopyridines, to which nicotinonitriles belong, has been noted for its potential anti-inflammatory properties. nih.gov Research on various nicotinonitrile derivatives has explored their effects on inflammatory pathways, with some compounds showing activity comparable to or better than established anti-inflammatory drugs in certain assays. ekb.eg However, without direct experimental evidence, the anti-inflammatory potential of this compound remains speculative.

Cardiovascular Activity

There is no available research detailing the cardiovascular activities or effects of this compound. While some 2-amino-3-cyanopyridine (B104079) derivatives have been generally cited for a wide range of biological activities, including cardiovascular effects, specific data for the compound is absent. researchgate.net

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets and Pathways

Due to the lack of biological activity data for this compound, no studies have been conducted to elucidate its molecular targets or the specific cellular pathways it may modulate. Mechanistic studies are contingent on the initial identification of a biological effect.

Vi. Advanced Analytical Techniques for 6 4 Chlorophenoxy Nicotinonitrile in Complex Matrices

Chromatographic Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. It relies on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for separating components of a mixture. helixchrom.comthermofisher.com It is particularly well-suited for compounds that are non-volatile or thermally unstable. In the analysis of 6-(4-chlorophenoxy)nicotinonitrile, HPLC offers robust and reproducible results. The technique can be adapted for various sample types, and its versatility is enhanced by the use of different detectors.

A typical HPLC method involves the use of a reversed-phase column, such as a C18 column, with a gradient mobile phase. epa.gov For instance, a mobile phase could consist of a mixture of water (containing additives like isopropyl alcohol and heptafluorobutyric acid) and an organic solvent like acetonitrile. epa.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of multiple analytes with varying polarities.

When coupled with a UV detector, HPLC becomes a highly effective method for quantifying compounds that absorb ultraviolet light. epa.govnih.gov Many organic molecules, including those with aromatic rings like this compound, exhibit characteristic UV absorbance, making this a suitable detection method. lcms.cz The detector measures the absorbance of the eluent at a specific wavelength as it exits the column, allowing for the quantification of the analyte based on the intensity of the signal. epa.gov The choice of wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance for the compound of interest.

| Parameter | Value | Reference |

| Column | Agilent Zorbax SB-C18 (50 × 4.6 mm I.D., 5 μm) | epa.gov |

| Mobile Phase | Water (with 1% isopropyl alcohol and 0.01% heptafluorobutyric acid) and Acetonitrile (with 1% isopropyl alcohol and 0.01% heptafluorobutyric acid) | epa.gov |

| Flow Rate | 2.0 mL/min | epa.gov |

| Detection | 280 nm | epa.gov |

Gas Chromatography (GC) is another cornerstone of analytical separation, particularly for volatile and thermally stable compounds. researchgate.net In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing the stationary phase. researchgate.net The separation is based on the differential interaction of the compounds with the stationary phase. chromatographyonline.com

GC is often employed for the analysis of pesticides and other environmental contaminants. gcms.cz For complex matrices like botanical ingredients, a sample preparation technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often used to extract and clean up the sample before GC analysis. gcms.czphenomenex.com

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a highly powerful and specific analytical system. jppres.comsbq.org.br While the GC separates the components of a mixture, the MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing detailed structural information and highly sensitive detection. documentsdelivered.com

GC-MS is particularly valuable for the analysis of complex environmental samples where unambiguous identification of trace-level contaminants is required. thermofisher.com The use of techniques like selective ion monitoring (SIM) can further enhance sensitivity, allowing for the detection of compounds in the picogram range. documentsdelivered.com For challenging food matrices, GC-MS/MS (tandem mass spectrometry) provides even greater selectivity and reduces matrix interference. phenomenex.com

| Parameter | Value | Reference |

| Injection | Split-less | jppres.com |

| Carrier Gas | Helium | jppres.com |

| Column Temperature | 60°C (initial) | jppres.com |

| Injection Temperature | 250°C | jppres.com |

| Source Ionization Temperature | 230°C | jppres.com |

| Detection | NIST Library | jppres.com |

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Enantiomers can have different physiological effects. Chiral chromatography is a specialized form of liquid chromatography that is used to separate these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. nih.gov The separation can be performed using different elution modes, such as normal phase or polar organic mode, to optimize the resolution and analysis time. nih.gov

Gas Chromatography (GC)

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by an analyte. These methods are often used for quantitative analysis and can be highly specific. nih.gov For compounds with a suitable chromophore, UV-Visible spectrophotometry can be a straightforward and cost-effective analytical technique. The method involves measuring the absorbance of a solution containing the analyte at a specific wavelength and relating it to the concentration using the Beer-Lambert law. For mixtures of compounds, derivative spectrophotometry or dual-wavelength methods can be employed to resolve overlapping spectra and allow for the simultaneous quantification of multiple components. nih.gov

Mass Spectrometry-Based Quantification in Biological Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying trace levels of organic compounds like this compound in complex biological matrices such as plasma, urine, or tissue homogenates. rsc.orgnih.gov This technique offers exceptional sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components. rsc.org

The methodology typically involves a sample preparation step to extract the analyte and remove interferences. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). restek.comuky.edu Following extraction, the sample is injected into an LC system, where this compound is separated from other components on a chromatographic column, for example, a C18 reversed-phase column. rsc.org

Illustrative Data for LC-MS/MS Quantification in Human Plasma

The table below provides a hypothetical example of parameters for an LC-MS/MS method for the quantification of this compound in human plasma.

| Parameter | Value | Description |

| Matrix | Human Plasma | The biological sample in which the analyte is quantified. |

| Extraction Method | Solid-Phase Extraction (SPE) | A common technique for cleaning up complex samples. |

| LC Column | C18 (2.1 x 50 mm, 1.8 µm) | A standard reversed-phase column for separation. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Used to elute the analyte from the LC column. |

| Ionization Mode | ESI Positive | Electrospray ionization is a soft ionization technique suitable for this type of molecule. |

| Precursor Ion (m/z) | 243.0 | The mass-to-charge ratio of the protonated parent molecule [M+H]⁺. |

| Product Ion (m/z) | 138.0 | A specific fragment ion monitored for quantification. |

| Internal Standard | ¹³C₆-6-(4-Chlorophenoxy)nicotinonitrile | A stable isotope-labeled internal standard for accurate quantification. |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration that can be reliably quantified. nih.gov |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL | The highest concentration in the linear range of the assay. |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Validation of Analytical Methods (Linearity, Accuracy, Precision, Robustness)

Validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. pharmaerudition.org For methods designed to quantify this compound, validation must demonstrate acceptable performance in several key areas as outlined by international guidelines. scispace.comeuropa.eu

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu It is assessed by analyzing a series of standards at different concentrations (typically 5-6 levels) and performing a linear regression analysis on the plot of instrument response versus concentration. The correlation coefficient (r²) should ideally be ≥0.99. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high) and calculating the percent recovery. gavinpublishers.com For pharmaceutical analysis, recovery is often expected to be within 98-102%. gavinpublishers.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. pharmaerudition.org

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Examples of variations include changes in mobile phase composition, pH, column temperature, or flow rate.

Illustrative Data for Method Validation Parameters

The following table summarizes hypothetical validation results for an analytical method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |

| Linearity | |||

| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | Pass |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 | Pass |

| Accuracy (% Recovery) | |||

| Low QC (0.3 ng/mL) | 85-115% | 98.7% | Pass |

| Mid QC (50 ng/mL) | 85-115% | 101.2% | Pass |

| High QC (80 ng/mL) | 85-115% | 99.5% | Pass |

| Precision (% RSD) | |||

| Repeatability (Intra-day) | ≤ 15% | 4.8% | Pass |

| Intermediate Precision (Inter-day) | ≤ 15% | 6.2% | Pass |

| Robustness | |||

| Mobile Phase Composition (±2%) | %RSD ≤ 15% | 7.5% | Pass |

| Column Temperature (±2°C) | %RSD ≤ 15% | 8.1% | Pass |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Acceptance criteria can vary depending on the application and regulatory requirements.

Vii. Future Directions and Research Perspectives for 6 4 Chlorophenoxy Nicotinonitrile

Design and Synthesis of Novel Analogs with Enhanced Biological Activities

The foundation of drug discovery often lies in the iterative process of chemical synthesis and biological evaluation, guided by Structure-Activity Relationships (SAR). nih.govnih.gov Future research should focus on the rational design and synthesis of novel analogs of 6-(4-Chlorophenoxy)nicotinonitrile to enhance potency, selectivity, and pharmacokinetic properties. New synthetic methodologies that allow for rapid and diverse functionalization, such as multicomponent reactions (MCRs) and C-H activation, will be critical in this endeavor. rsc.orgresearchgate.netnih.gov

Key synthetic strategies would involve:

Modification of the Phenoxy Ring: Altering the position of the chlorine atom (to ortho- or meta-) or replacing it with other halogens (e.g., fluorine) or different electron-withdrawing/donating groups could significantly impact binding affinity and metabolic stability. researchgate.net

Alterations at the Pyridine (B92270) Core: Introducing substituents at other positions of the pyridine ring could modulate the electronic properties and steric profile of the molecule.

Isosteric Replacement: Replacing the ether linkage (-O-) with a thioether (-S-) or an amino (-NH-) group would create new series of compounds with potentially different biological activities and physicochemical properties.

Bioisosteric Replacement of the Nitrile Group: Although the cyano group is often key to the activity of nicotinonitriles, exploring its replacement with other electron-withdrawing groups like tetrazole could yield analogs with improved metabolic stability or different target interactions.

Table 1: Proposed Analogs of this compound and Research Rationale

This table outlines a series of hypothetical analogs designed to systematically explore the structure-activity relationship (SAR) and optimize the therapeutic potential of the parent compound.

| Analog Series | Proposed Modification | Scientific Rationale | Key References |

|---|---|---|---|

| A | Substitution on the Phenoxy Ring (e.g., 6-(4-Fluorophenoxy)nicotinonitrile) | To improve metabolic stability and potentially enhance binding affinity through favorable halogen interactions. | researchgate.net |

| B | Positional Isomers of Chlorine (e.g., 6-(2-Chlorophenoxy)nicotinonitrile) | To investigate the impact of substituent position on target engagement and selectivity. | nih.gov |

| C | Bioisosteric Linker Replacement (e.g., 6-(4-Chlorophenylthio)nicotinonitrile) | To alter the geometry and electronic properties of the molecule, potentially leading to new target interactions. | nih.gov |

| D | Functionalization of the Pyridine Ring | To explore additional binding pockets on the target protein and improve physicochemical properties. | nih.gov |

Comprehensive Mechanistic Investigations of Promising Biological Activities

Identifying a compound's molecular target and mechanism of action is crucial for its development. Based on studies of related nicotinonitrile derivatives, a key avenue of investigation for this compound is its potential as a kinase inhibitor. The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that act as oncogenes and are implicated in cell proliferation and apoptosis, making them attractive targets for cancer therapy. nih.gov Numerous nicotinonitrile derivatives have been reported as potent PIM kinase inhibitors. nih.govnih.gov

Future mechanistic studies should include:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify primary targets and assess selectivity. PIM-1 and VEGFR-2 are high-priority candidates based on literature for the nicotinonitrile scaffold. ekb.egnih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement. This includes cell cycle analysis to detect arrest at specific phases (e.g., G2/M phase) and apoptosis assays to measure the induction of programmed cell death through markers like caspase-3 and the Bax/Bcl-2 ratio. nih.govnih.gov

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and validate the binding mode of the compound within the active site of its target protein, providing insights for further rational design. nih.gov

Table 2: Proposed Mechanistic Studies for this compound

This table outlines key experiments to elucidate the molecular mechanisms underlying the biological activity of the compound and its analogs.

| Potential Mechanism | Proposed Experimental Assay | Endpoint/Measurement | Key References |

|---|---|---|---|

| PIM Kinase Inhibition | In vitro enzymatic assay | IC50 values against PIM-1, PIM-2, and PIM-3 isoforms | nih.govnih.gov |

| VEGFR-2 Inhibition | In vitro enzymatic assay | IC50 value against VEGFR-2 | ekb.eg |

| Apoptosis Induction | Flow cytometry; Western Blot | Caspase-3/9 activation; Bax/Bcl-2 protein expression ratio | nih.govnih.gov |

| Cell Cycle Arrest | Flow cytometry with propidium (B1200493) iodide staining | Percentage of cells in G1, S, and G2/M phases | nih.gov |

Exploration of New Therapeutic Applications Beyond Current Scope

While anticancer activity is a primary focus for many nicotinonitrile derivatives, the scaffold's versatility suggests potential in other therapeutic areas. ekb.egresearchgate.net A broad biological screening of this compound could uncover novel applications.

Promising areas for exploration include:

Anti-inflammatory Activity: Some nicotinic acid and nicotinonitrile derivatives exhibit potent anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2). ekb.egnih.gov This suggests a potential application in treating inflammatory disorders.

Neurodegenerative Diseases: Certain heterocyclic compounds act as acetylcholinesterase (AChE) inhibitors, a key strategy in the symptomatic treatment of Alzheimer's disease. ekb.egnih.gov Given the structural features of this compound, screening for AChE inhibition is warranted.

Metabolic Disorders: Recently, nicotinic acid derivatives were identified as novel noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov This opens a potential new application for treating type 2 diabetes.

Antimicrobial and Antiparasitic Activity: The nicotinonitrile scaffold is present in compounds with documented antimicrobial and even molluscicidal activity. nih.govresearchgate.net Exploratory screening against a panel of bacterial, fungal, and parasitic pathogens could reveal further utility.

Development of Advanced Delivery Systems

Many promising small molecule drugs face challenges related to poor water solubility, low bioavailability, and off-target toxicity. nih.gov Advanced drug delivery systems can mitigate these issues. Future research should investigate the formulation of this compound into nanocarriers to improve its pharmaceutical properties.

Potential strategies include:

Liposomal Encapsulation: Loading the compound into liposomes, potentially including cyclodextrins to form inclusion complexes, can enhance solubility, protect the drug from premature degradation, and improve its circulation time. mdpi.com

Polymer-Drug Conjugates: Covalently attaching the molecule to a biocompatible polymer could improve its pharmacokinetic profile and allow for targeted delivery to specific tissues.

Nanoparticle-based Systems: Formulating the compound within polymeric nanoparticles or other nanostructures could provide controlled, sustained release and potentially overcome drug resistance mechanisms. nih.govresearchgate.net

Collaborative Research Initiatives in Drug Discovery and Development

The path from a promising compound to an approved drug is complex and resource-intensive, requiring a convergence of diverse expertise. rsc.orgmdpi.com Advancing this compound will necessitate collaborative efforts between academic institutions, specialized research centers, and the pharmaceutical industry. researchgate.netresearchgate.net

Key aspects of this collaborative approach include:

Academia-Industry Partnerships: Leveraging the strengths of both sectors, where academic labs focus on fundamental research, target validation, and novel synthesis, while industry partners provide the resources and experience for preclinical and clinical development. rsc.org

Interdisciplinary Teams: Assembling teams of medicinal chemists, computational biologists, pharmacologists, and formulation scientists to tackle the multifaceted challenges of drug development. mdpi.com

Open Innovation Models: Participating in open-source platforms or precompetitive consortia can accelerate progress by sharing data, resources, and knowledge, particularly in the early stages of discovery. nih.gov

By pursuing these integrated research directions, the scientific community can systematically evaluate and potentially develop this compound or its optimized analogs into valuable therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(4-chlorophenoxy)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions. For example, a one-pot reaction using phosphoryl chloride (POCl₃) and tetramethylammonium chloride (TMAC) in dichloromethane at 85°C for 5 hours achieved a 91% yield for a structurally related compound . Optimization often includes adjusting catalysts (e.g., ammonium acetate for cyclization) and solvent systems (e.g., ethanol for recrystallization) to enhance purity and yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, a related nicotinonitrile derivative showed dihedral angles of 25.22° between the pyridyl and aryl rings, with disorder observed in the thiophene moiety . Complementary techniques include:

Q. What are the common side reactions or impurities observed during synthesis, and how are they mitigated?

Byproducts often arise from incomplete cyclization or halogenation. For instance, chlorination with POCl₃ may yield unreacted enaminoesters, detectable via HPLC . Purification strategies include column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Impurity profiling using GC-MS or LC-MS is recommended for pharmaceutical-grade synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

SAR studies focus on modifying the chlorophenoxy and nitrile groups. For example:

- Replacing the 4-chlorophenyl group with a 2-thienyl moiety increased antimicrobial activity in pyridine derivatives .

- Introducing electron-withdrawing groups (e.g., nitro) at the 4-position improved inhibition of kinases like KHK-C/A in preclinical models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How should researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). For example:

- A compound showed IC₅₀ = 0.5 µM in MCF7 cells but 2.1 µM in HeLa cells due to differences in membrane permeability .

- Standardize protocols: Use DMSO concentrations <0.1% and validate with positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What mechanistic insights have been gained from in vivo studies of nicotinonitrile derivatives?

In vivo models reveal pharmacokinetic and therapeutic effects. For example:

Q. How can computational chemistry tools aid in optimizing the physicochemical properties of this compound?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular dynamics simulations assess solubility by calculating logP values (e.g., a logP of 2.8 for a related compound correlated with moderate water solubility) . QSAR models can prioritize analogs with lower toxicity (e.g., reduced hERG channel binding) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste disposal : Follow EPA guidelines for halogenated waste (RCRA code D003) .

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。